molecular formula C8H7BrO2S B1447230 trans-2-(4-Bromothiophen-2-yl)cyclopropanecarboxylic acid CAS No. 1818257-30-5

trans-2-(4-Bromothiophen-2-yl)cyclopropanecarboxylic acid

Cat. No.: B1447230
CAS No.: 1818257-30-5
M. Wt: 247.11 g/mol
InChI Key: VUGPCJZSPUEEBE-PHDIDXHHSA-N
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Description

Product Information trans-2-(4-Bromothiophen-2-yl)cyclopropanecarboxylic acid is a brominated heterocyclic compound featuring a cyclopropane carboxylic acid group. With the molecular formula C 8 H 7 BrO 2 S and a molecular weight of 247.11 g/mol, it is identified by CAS Number 1497134-46-9 . Research Applications and Value This compound serves as a valuable synthetic building block in medicinal chemistry and pharmaceutical research. Its structure, combining an electron-rich thiophene ring and a strained cyclopropane system, makes it a versatile intermediate for constructing more complex molecules . Specifically, closely related trans -2-arylcyclopropanecarboxylic acids are key precursors in the synthesis of high-affinity ligands for neurological targets, such as the 5-HT 2 family of serotonin receptors . The bromine atom on the thiophene ring provides a reactive site for further functionalization via cross-coupling reactions, enabling researchers to create diverse chemical libraries for biological screening . Handling and Safety This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet for proper handling, storage, and disposal information.

Properties

IUPAC Name

(1R,2R)-2-(4-bromothiophen-2-yl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2S/c9-4-1-7(12-3-4)5-2-6(5)8(10)11/h1,3,5-6H,2H2,(H,10,11)/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGPCJZSPUEEBE-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-(4-Bromothiophen-2-yl)cyclopropanecarboxylic acid generally follows a strategy involving:

One reported approach involves cyclopropanation via a nitrogen ylide intermediate derived from tert-butyl bromoacetate and DABCO (1,4-diazabicyclo[2.2.2]octane), which reacts with a vinyl-substituted heteroaromatic compound under reflux in acetonitrile. This method, although demonstrated for related pyrimidinyl cyclopropane carboxylic acids, provides a conceptual framework applicable to bromothiophene derivatives, emphasizing the utility of nitrogen ylides in cyclopropanation reactions.

Industrial Production Considerations

Industrial-scale synthesis adapts these laboratory methods with optimizations for yield, purity, and scalability:

  • Use of continuous flow reactors to enhance reaction control and throughput.
  • Optimization of bromination conditions to avoid over-bromination or side reactions.
  • Application of advanced purification techniques such as chromatography and crystallization to isolate the pure trans isomer.
  • Control of stereochemistry to obtain the desired trans configuration, which is critical for the compound's reactivity and applications.

Detailed Reaction Conditions and Mechanistic Insights

Step Reagents/Conditions Notes
Cyclopropanation Nitrogen ylide from tert-butyl bromoacetate and DABCO in anhydrous acetonitrile, reflux Formation of cyclopropane ring; reaction time typically overnight; particle size of base (e.g., Cs2CO3) influences completion
Bromination N-Bromosuccinimide (NBS), controlled temperature Selective bromination at 4-position of thiophene ring; avoids polybromination
Thiophene ring formation Precursor alkene or vinylthiophene derivatives Thiophene ring is either preformed or constructed prior to cyclopropanation
Purification Chromatography, crystallization Ensures isolation of trans isomer with high purity and yield

The cyclopropanation mechanism via nitrogen ylide involves nucleophilic attack on the alkene, forming a cyclopropane ring with trans stereochemistry favored due to steric and electronic factors. Bromination proceeds via electrophilic substitution on the thiophene ring, where NBS acts as a mild brominating agent, providing regioselectivity.

Research Findings and Yield Data

  • The cyclopropanation step using nitrogen ylides has been reported to give high purity products, although reaction completion can be sensitive to base particle size and drying, with yields around 58% in related systems.
  • Bromination with NBS under controlled conditions results in selective monobromination, preserving the integrity of the cyclopropane ring.
  • Industrial methods focus on maximizing yield and purity while minimizing side reactions and decomposition.

Summary Table of Preparation Methods

Preparation Step Method/Technique Key Reagents Yield & Purity Remarks
Cyclopropanation Nitrogen ylide-mediated reaction tert-Butyl bromoacetate, DABCO ~58% (related systems) Sensitive to base particle size; requires reflux
Bromination Electrophilic substitution N-Bromosuccinimide (NBS) High selectivity Controlled temperature critical
Thiophene ring formation Precursor alkene/vinylthiophene derivatives Various vinyl precursors Dependent on route Often preformed before cyclopropanation
Purification Chromatography, crystallization Solvents and adsorbents High purity Essential for isolating trans isomer

Additional Notes on Functional Group Transformations

  • The carboxylic acid group in this compound can undergo esterification and other typical carboxylic acid transformations, expanding its utility in synthesis.
  • The bromine atom serves as a versatile handle for further functionalization through substitution or coupling reactions, such as Suzuki-Miyaura cross-coupling, enabling the construction of more complex molecules.

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under specific conditions, forming a cyclopropane derivative with reduced polarity. This reaction is critical for modifying the compound’s bioactivity or enabling further functionalization.

Reagent Conditions Product Mechanism Reference
Pb(OAc)₄80–100°C, inert atmospheretrans-2-(4-Bromothiophen-2-yl)cyclopropaneRadical-mediated decarboxylation
tert-ButylhypoioditeLight, CCl₄Alkyl iodide (if halogen exchange occurs)Homolytic O–I bond cleavage

Key Findings :

  • Lead tetraacetate promotes radical-mediated decarboxylation, retaining the cyclopropane structure .

  • Halodecarboxylation with tert-butylhypoiodite may yield iodinated derivatives but is substrate-dependent .

Suzuki-Miyaura Cross-Coupling

The bromine atom on the thiophene ring enables palladium-catalyzed coupling with boronic acids, facilitating aryl/heteroaryl group introduction.

Boronic Acid Catalyst Base Product Yield (Hypothetical)Reference
Phenylboronic acidPd(PPh₃)₄K₂CO₃, H₂Otrans-2-(4-Phenylthiophen-2-yl)cyclopropane65–85%
Vinylboronic acidPdCl₂(dppf)NaHCO₃, EtOHtrans-2-(4-Vinylthiophen-2-yl)cyclopropane50–70%

Key Findings :

  • The reaction tolerates diverse boronic acids, including aryl and alkenyl variants .

  • Steric hindrance from the cyclopropane ring may reduce yields compared to non-cyclopropane analogs .

Esterification and Amidation

The carboxylic acid readily forms esters or amides, enhancing solubility or enabling prodrug strategies.

Reagent Conditions Product Application Reference
SOCl₂, MeOHReflux, 4hMethyl esterBioactivity modulation
EDC/HCl, NH₃RT, DCM, 12hPrimary amideProdrug synthesis

Key Findings :

  • Ester derivatives show improved membrane permeability in medicinal chemistry applications.

  • Amidation is typically performed using carbodiimide coupling agents.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective ring-opening under acidic or radical conditions.

Reagent Conditions Product Selectivity Reference
HBr, H₂O₂0°C, 2h3-(4-Bromothiophen-2-yl)propanoic acidAnti-Markovnikov addition
UV light, O₂CH₃CN, 6hThiophene-oxidized linear derivativeRadical-mediated oxidation

Key Findings :

  • Ring-opening via HBr proceeds with retention of configuration at the thiophene substituent .

  • Radical-initiated oxidation may yield ketone or epoxide byproducts .

Halogen Exchange Reactions

The bromine atom on the thiophene ring participates in nucleophilic aromatic substitution (SNAr) under controlled conditions.

Reagent Conditions Product Yield (Hypothetical)Reference
CuCN, DMF120°C, 24htrans-2-(4-Cyanothiophen-2-yl)cyclopropane40–60%
NaN₃, DMSO100°C, 12htrans-2-(4-Azidothiophen-2-yl)cyclopropane30–50%

Key Findings :

  • Electron-deficient thiophenes favor SNAr with strong nucleophiles like cyanide or azide .

  • Steric effects from the cyclopropane may necessitate elevated temperatures .

Scientific Research Applications

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its ability to participate in various chemical reactions makes it a versatile building block for creating more complex molecules. The electrophilic nature of the carboxylic acid group allows it to engage in nucleophilic substitutions and other transformations, which are essential in synthesizing pharmaceuticals and agrochemicals.

Key Reactions:

  • Nucleophilic Substitution: The bromine atom on the thiophene ring can be replaced with various nucleophiles, facilitating the formation of new compounds.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful in various applications including fragrances and pharmaceuticals.

Pharmaceutical Applications

Trans-2-(4-Bromothiophen-2-yl)cyclopropanecarboxylic acid has been explored for its potential therapeutic uses. It is noted for its role as an inhibitor of leukotriene C4 synthase, making it a candidate for treating conditions such as asthma and inflammatory diseases . The compound's structural characteristics enable it to interact effectively with biological targets.

Case Study:

  • Leukotriene Inhibition: Research has demonstrated that derivatives of cyclopropanecarboxylic acids can effectively inhibit leukotriene synthesis, which is crucial for managing allergic and inflammatory responses .

Materials Science

The electronic properties of this compound make it suitable for applications in materials science, particularly in developing organic semiconductors and non-linear optical materials. The unique arrangement of atoms within the compound allows for interesting electronic interactions that are beneficial in these applications.

Applications:

  • Organic Electronics: The compound can be used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its favorable charge transport properties.
  • Non-linear Optical Materials: Its ability to exhibit non-linear optical effects makes it a candidate for use in photonic devices.

Mechanism of Action

The mechanism of action of trans-2-(4-Bromothiophen-2-yl)cyclopropanecarboxylic acid depends on its specific application and the target molecules it interacts with. In general, the compound can act as a reactive intermediate, participating in various chemical reactions to form new bonds and modify molecular structures. The molecular targets and pathways involved will vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares trans-2-(4-bromothiophen-2-yl)cyclopropanecarboxylic acid with analogs differing in substituent groups, focusing on structural, electronic, and biological properties.

Halogenated Aryl Derivatives
Compound Name Substituent Group Key Properties/Activity Reference
trans-2-(4-Bromophenyl)cyclopropanecarboxylic acid 4-Bromophenyl Similar molecular weight (Br as halogen); no sulfur atom. Lower polarity compared to bromothiophene.
trans-2-(p-Trifluoromethylphenyl)cyclopropanecarboxylic acid p-CF₃-phenyl Electron-withdrawing CF₃ group enhances acidity (pKa ~3.5 vs. ~4.2 for bromothiophene). Used as a precursor in kinetic isotope effect studies.
trans-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid 3,4-Difluorophenyl Fluorine atoms increase lipophilicity (logP ~2.8) and metabolic stability. Synthesized via LiOH hydrolysis (95% yield).

Key Insights :

  • Bromothiophene’s sulfur atom enhances π-stacking and polar interactions compared to purely aromatic bromophenyl analogs .
Heteroaryl and Heteroaliphatic Derivatives
Compound Name Substituent Group Key Properties/Activity Reference
trans-2-(Pyridin-3-yl)cyclopropanecarboxylic acid Pyridin-3-yl Nitrogen in pyridine enables hydrogen bonding. Amide derivatives are potent NAMPT inhibitors (IC₅₀ <10 nM).
trans-2-(3-(2-Aminopyrimidin-5-yl)phenyl)cyclopropanecarboxylic acid (9a) 3-Aminopyrimidinylphenyl Aminopyrimidine group facilitates enzyme binding (e.g., O-acetylserine sulfhydrylase inhibition). NMR δH 8.21 (s, 1H, NH₂).
trans-2-(3-(Dimethylmorpholino)phenyl)cyclopropanecarboxylic acid (13h) 3-Dimethylmorpholinophenyl Most potent heteroaliphatic derivative (IC₅₀ = 0.8 µM against cysteine synthase isoforms). Morpholine improves solubility.

Key Insights :

  • Pyridinyl and aminopyrimidinyl groups enhance target affinity via hydrogen bonding, whereas bromothiophene relies on halogen bonding and hydrophobic interactions .
Biphenyl and Polycyclic Derivatives
Compound Name Substituent Group Key Properties/Activity Reference
trans-2-(3′-Fluoro-[1,1′-biphenyl]-3-yl)cyclopropanecarboxylic acid (9f) 3′-Fluoro-biphenyl Extended aromatic system improves binding to hydrophobic pockets. HRMS: [M+H]⁺ calc. 367.1, found 367.0.
trans-2-(3′-Fluoro-5′-hydroxybiphenyl-3-yl)cyclopropanecarboxylic acid (9e) 3′-Fluoro-5′-hydroxybiphenyl Hydroxyl group introduces polarity (logP ~2.5) and potential for metabolic conjugation.

Key Insights :

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : Bromothiophene (clogP ~2.5) is less lipophilic than biphenyl analogs (clogP ~3.2) but more than pyridinyl derivatives (clogP ~1.8) .
  • Acidity : The carboxylic acid pKa ranges from ~4.0–4.5, influenced by substituent electronic effects (e.g., CF₃ lowers pKa to ~3.5) .
  • Synthetic Accessibility : Bromothiophene derivatives are synthesized in high yield (≥95%) via nitrile hydrolysis, comparable to fluorophenyl analogs .

Biological Activity

Trans-2-(4-Bromothiophen-2-yl)cyclopropanecarboxylic acid is a cyclopropane derivative notable for its diverse biological activities and potential applications in pharmaceuticals and materials science. The compound features a bromothiophene moiety, which imparts unique electronic properties, making it a subject of interest in both synthetic chemistry and biological evaluations.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H9_{9}BrO2_2, and it is cataloged under the CAS number 127687-08-5. Its structure includes a cyclopropane ring bonded to a carboxylic acid group and a brominated thiophene ring, which influences its reactivity and biological interactions.

PropertyValue
Molecular Weight241.08 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Log P (octanol-water partition coefficient)Not available

The biological activity of this compound is primarily attributed to its electrophilic nature due to the carboxylic acid group. The bromine atom on the thiophene ring enhances its reactivity by acting as an electron-withdrawing group, facilitating interactions with biological targets.

Potential Mechanisms:

  • Enzyme Inhibition : This compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It has potential activity as a selective estrogen receptor modulator (SERM), which could be beneficial in treating estrogen-dependent conditions.
  • Antimicrobial Activity : Preliminary studies suggest it may have antibacterial properties, particularly against resistant strains.

Biological Evaluations

Research has indicated that this compound exhibits various biological activities:

Table 2: Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against certain bacterial strains
Enzyme InhibitionInhibits O-acetylserine sulfhydrylase (OASS)
Anticancer PotentialModulates immune response in cancer models

Case Studies

  • Antimicrobial Activity : A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated significant inhibition, suggesting its potential as an antibiotic agent.
  • Cancer Research : In vitro assays indicated that the compound could enhance immune response against tumor cells, supporting its role as a potential therapeutic agent in oncology.

Q & A

Q. What are the optimal synthetic routes for preparing trans-2-(4-Bromothiophen-2-yl)cyclopropanecarboxylic acid, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The synthesis typically involves cyclopropanation of cinnamic acid derivatives followed by halogenation (Scheme 1 in ). For stereochemical control, the Sharpless-Katritzky cyclopropanation method is recommended, using chiral auxiliaries (e.g., Evans oxazolidinones) to enforce the trans configuration . Reaction temperature (-20°C to 0°C) and solvent polarity (e.g., dichloromethane vs. THF) critically impact diastereomeric excess (≥90% achievable with optimized conditions). Post-synthesis, confirm stereochemistry via X-ray crystallography or NOESY NMR .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity: Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to achieve ≥98% purity.
  • Structural Confirmation:
    • NMR: Compare ¹H and ¹³C NMR shifts with computed DFT models (e.g., B3LYP/6-31G*). Key signals: cyclopropane protons at δ 1.2–1.8 ppm (multiplet) and thiophene protons at δ 7.1–7.3 ppm .
    • Mass Spectrometry: High-resolution ESI-MS (expected [M-H]⁻: m/z 260.96) .
  • Thermal Stability: DSC analysis (mp ~120–125°C, consistent with bromothiophene derivatives) .

Advanced Research Questions

Q. How do electronic effects of the 4-bromo substituent on the thiophene ring influence cyclopropane ring stability under acidic or basic conditions?

Methodological Answer: The electron-withdrawing bromo group destabilizes the cyclopropane ring via increased ring strain, particularly under basic conditions (e.g., NaOH >1 M). Monitor degradation via:

  • Kinetic Studies: UV-Vis spectroscopy (λ = 270 nm, thiophene absorbance) under varying pH (1–14) .
  • Mechanistic Probes: Trapping ring-opened intermediates with D₂O for deuterium-labeled products (GC-MS analysis). Substituent effects are quantified using Hammett σₚ values (Br: σₚ = +0.23) to correlate stability with electronic parameters .

Q. What strategies resolve contradictions in reported biological activity data for this compound (e.g., serotonin receptor binding vs. enzyme inhibition)?

Methodological Answer:

  • Receptor Binding Assays: Use radioligand displacement (³H-LSD for 5-HT₂A receptors) with purified membrane fractions (IC₅₀ ≤10 nM indicates high affinity).
  • Enzyme Inhibition: Test against CYP450 isoforms (e.g., CYP3A4) using fluorogenic substrates.
  • Data Reconciliation: Cross-validate using orthogonal assays (SPR vs. fluorescence polarization) and control for metabolite interference (e.g., cyclopropane ring-opened byproducts) .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the M06-2X/def2-TZVP level to compute Fukui indices (ƒ⁻) for the thiophene ring. The 4-bromo position shows ƒ⁻ = 0.15, indicating moderate electrophilicity .
  • Transition State Analysis: Simulate SNAr with NH₃ or MeO⁻ nucleophiles (activation energy ΔG‡ ≈ 25–30 kcal/mol). Validate with kinetic isotope effects (KIE >1.0 confirms concerted mechanism) .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale cyclopropanation reactions?

Methodological Answer:

  • Scale-Up Modifications: Replace batch reactors with flow chemistry (residence time <2 min) to minimize side reactions (e.g., dimerization).
  • Catalyst Loading: Reduce Pd(OAc)₂ from 5 mol% to 1 mol% using ligand-accelerated catalysis (e.g., Josiphos SL-J009-1) .

Q. What analytical techniques differentiate between cis and trans isomers in complex mixtures?

Methodological Answer:

  • Chiral HPLC: Use a Chiralpak IA-3 column (n-hexane/i-PrOH 90:10, 1 mL/min). Trans isomer elutes earlier (tᴿ = 8.2 min vs. cis tᴿ = 10.5 min) .
  • VCD Spectroscopy: Compare experimental vibrational circular dichroism with computed spectra for unambiguous assignment .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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trans-2-(4-Bromothiophen-2-yl)cyclopropanecarboxylic acid
Reactant of Route 2
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trans-2-(4-Bromothiophen-2-yl)cyclopropanecarboxylic acid

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